molecular formula C10H16N2 B1610981 5-Tert-butylbenzene-1,3-diamine CAS No. 22503-17-9

5-Tert-butylbenzene-1,3-diamine

Cat. No. B1610981
CAS RN: 22503-17-9
M. Wt: 164.25 g/mol
InChI Key: XPHAFSOLRVPZIY-UHFFFAOYSA-N
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Description

5-Tert-butylbenzene-1,3-diamine is a chemical compound with the molecular weight of 237.17 . It is also known as 5-tert-butylbenzene-1,3-diamine dihydrochloride . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

A rigid aromatic diamine monomer containing di-tert-butylbenzene and dimethyl groups, 3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene, was successfully synthesized by a simple coupling reaction using 3,5-di-tert-butylbenzaldehyde and o-toluidine as starting materials .


Molecular Structure Analysis

The InChI code for 5-Tert-butylbenzene-1,3-diamine is 1S/C10H16N2.2ClH/c1-10(2,3)7-4-8(11)6-9(12)5-7;;/h4-6H,11-12H2,1-3H3;2*1H . This indicates the presence of a benzene ring substituted with a tert-butyl group .


Chemical Reactions Analysis

The benzylic C-H bonds are weaker than most sp3 hybridized C-H bonds. This is because the radical formed from homolysis is resonance stabilized . Because of the weak C-H bonds, benzylic hydrogens can form benzylic halides under radical conditions .


Physical And Chemical Properties Analysis

5-Tert-butylbenzene-1,3-diamine is a powder that is stored at room temperature . It has high solubility and good membrane-forming ability. It can be dissolved not only in some high boiling solvents such as DMF, NMP, DMAc, and m-Cresol at room temperature, but also in some low boiling solvents such as CHCl3, CH2Cl2, and THF .

Scientific Research Applications

Synthesis and Properties of Fluorinated Polyimides

Fluorinated polyimides synthesized from 5-Tert-butylbenzene-1,3-diamine demonstrate exceptional solubility, high tensile strength, elongation at break, and thermal stability. These properties make them suitable for high-performance applications (Yang & Hsiao, 2004).

Polyimides with Improved Solubility

Polyimides derived from 5-Tert-butylbenzene-1,3-diamine and various aromatic tetracarboxylic dianhydrides have been developed with improved solubility and mechanical properties, making them ideal for industrial applications requiring robust and flexible materials (Liaw & Liaw, 1996).

Aromatic Polyimides with Low Dielectric Constants

New polyimides containing tert-butyl side groups synthesized from 5-Tert-butylbenzene-1,3-diamine exhibit low dielectric constants, making them suitable for electronic applications where low dielectric materials are essential (Chern & Tsai, 2008).

Thermochemical Properties

The thermochemical properties of branched alkylsubstituted benzenes, including derivatives of 5-Tert-butylbenzene-1,3-diamine, have been extensively studied. These properties are crucial for understanding the energetics and potential applications of these compounds (Verevkin, 1998).

Synthesis of Derivatives and Polyimides

The preparation and synthesis of derivatives of 5-Tert-butylbenzene-1,3-diamine, and their application in creating polyimides with specific properties such as high thermal stability and mechanical strength, have been a significant focus of research (Komen & Bickelhaupt, 1996).

Gas Separation Properties

Polyimides containing di-tert-butylbenzene and dimethyl groups exhibit excellent gas separation properties and optical transparency, indicating their potential use in industrial separation processes (Wang et al., 2020).

Impact on Polyimide Properties

The introduction of tert-butyl substitutes in fluorinated diamine significantly affects the solubility, thermal stability, and optical properties of the resulting polyimides, demonstrating the importance of structural modifications in polymer chemistry (Lu et al., 2013).

Safety And Hazards

The safety information for 5-Tert-butylbenzene-1,3-diamine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for 5-Tert-butylbenzene-1,3-diamine were not found in the search results, it’s worth noting that the compound has been used in the synthesis of highly soluble polyimides . These polyimides exhibited good gas separation properties and optical transparency, suggesting potential applications in these areas .

properties

IUPAC Name

5-tert-butylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHAFSOLRVPZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568137
Record name 5-tert-Butylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butylbenzene-1,3-diamine

CAS RN

22503-17-9
Record name 5-tert-Butylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Li, DX Wang, MX Wang - Tetrahedron Letters, 2012 - Elsevier
Nitrogen atoms showed intriguing properties such as, they can adopt sp 2 or sp 3 electronic configurations and form various degrees of conjugations with the adjacent aromatic rings …
Number of citations: 7 www.sciencedirect.com

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